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molecular formula C6H6S2 B1198324 1,3-Benzenedithiol CAS No. 626-04-0

1,3-Benzenedithiol

Cat. No. B1198324
M. Wt: 142.2 g/mol
InChI Key: ZWOASCVFHSYHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822439B2

Procedure details

A solution of benzene-1,3-dithiol (50 g, 0.351 mmol) in 2-methyltetrahydrofuran (375 mL, 0.351 mmol) was treated with dimethylsulfate (33.3 mL, 0.351 mol) followed by 2-methyltetrahydrofuran (25 mL, used as line wash). The resulting solution was cooled to between 0° C. and 5° C. and sodium hydroxide (2M aqueous solution, 210.6 mL) was added drop wise maintaining the temperature of the reaction mixture below 15° C. followed by 2-methyltetrahydrofuran (25 mL, used as line wash) and heated under nitrogen to 50° C. for 4 hours. After cooling to ambient temperature the resulting solution was treated with tert-butylmethylether (500 mL) and the phases were separated. The organic phase was extracted with sodium hydroxide (2 M aqueous solution, 250 mL) and the combined aqueous phases were cooled to 10° C. and hydrochloric acid (6M aqueous solution, 500 mL) was added whilst maintaining the temperature of the mixture below 25° C. The resulting solution was extracted with tert-butylmethylether (2-fold 250 mL) and the combined organic phases were washed with water (500 mL) and concentrated in vacuo to give the title compound as a yellow oil, 78% yield, 42.9 g.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
33.3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
210.6 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]1([SH:8])[CH:6]=[CH:5][CH:4]=[C:3]([SH:7])[CH:2]=1.[CH3:9]C1CCCO1.COS(OC)(=O)=O.[OH-].[Na+]>C(OC)(C)(C)C>[CH3:9][S:7][C:3]1[CH:2]=[C:1]([SH:8])[CH:6]=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC(=CC=C1)S)S
Name
Quantity
375 mL
Type
reactant
Smiles
CC1OCCC1
Name
Quantity
33.3 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CC1OCCC1
Step Three
Name
Quantity
210.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
CC1OCCC1
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to between 0° C. and 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
wise maintaining the temperature of the reaction mixture below 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature the resulting solution
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with sodium hydroxide (2 M aqueous solution, 250 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the combined aqueous phases were cooled to 10° C.
ADDITION
Type
ADDITION
Details
hydrochloric acid (6M aqueous solution, 500 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature of the mixture below 25° C
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with tert-butylmethylether (2-fold 250 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with water (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=C(C=CC1)S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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